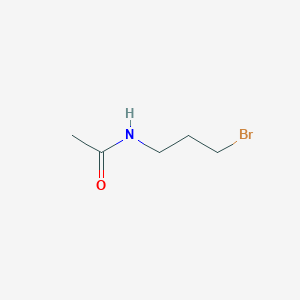

N-(3-bromopropyl)acetamide

描述

“N-(3-bromopropyl)acetamide” is a chemical compound with the CAS Number: 51834-67-4 . It has a molecular weight of 180.04 . The IUPAC name for this compound is N-(3-bromopropyl)acetamide .

Synthesis Analysis

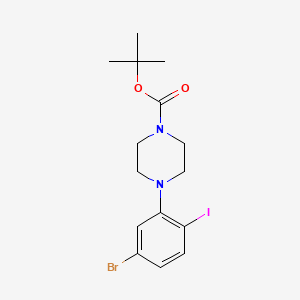

The synthesis of “N-(3-bromopropyl)acetamide” has been described in a study . In one method, piperazine was reacted with N-(3-bromopropyl). The synthesis of the compound is also evident from its 1H-NMR spectra . Another method involved a reaction with potassium carbonate in dichloromethane at 23℃ for 1 hour .Molecular Structure Analysis

The molecular structure of “N-(3-bromopropyl)acetamide” is represented by the formula C5H10BrNO . The InChI code for this compound is 1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis

“N-(3-bromopropyl)acetamide” has a melting point of 110-113°C . More detailed physical and chemical properties such as density, boiling point, and flash point are not available in the search results.Relevant Papers The relevant papers on “N-(3-bromopropyl)acetamide” include studies on its synthesis and its use in the preparation of other compounds . These papers provide valuable insights into the properties and potential applications of “N-(3-bromopropyl)acetamide”.

科学研究应用

Antioxidant and Anti-Inflammatory Activity

- Scientific Field: Pharmaceutical Sciences

- Application Summary: Acetamide derivatives have been found to exhibit antioxidant activity and potential anti-inflammatory activity . This makes them potentially useful in the treatment of diseases related to oxidative stress and inflammation.

- Methods of Application: The antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages . All compounds were tested for their effect on cell viability by an MTT assay and by a Brine Shrimp Test .

- Results: The study reported the synthesis and antioxidant activity of some new acetamide derivatives .

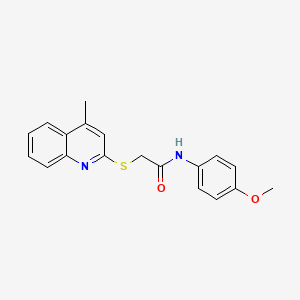

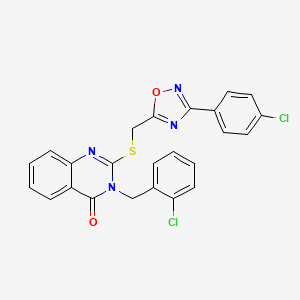

Synthesis and Pharmacological Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) have been studied for their potential therapeutic applications .

- Methods of Application: The syntheses of the 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .

- Results: The study reported the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .

Improved Mechanical Properties of Antimicrobial Hydrogels

- Scientific Field: Material Science

- Application Summary: A study has been conducted on the mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)]methacrylamide) hydrogels . These hydrogels have potential applications as drug delivery systems and antimicrobial agents .

- Methods of Application: The hydrogels were prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide (CTAB; cationic nonreactive surfactant), forming lyotropic liquid crystal (LLC) mesophases . The reactions were carried out in distilled-deionized water (DDW) using potassium persulfate (KPS) and N, N ′-methylenebisacrylamide (BIS) as the initiator and crosslinker, respectively .

- Results: The study found that the compression moduli of the templated (T)-PDMAPMAAm hydrogels increased by nearly ten times (from ∼3.0 to 30.0 kPa) compared to that of the isotropic (I) ones . The inhibition zones showed the ability of the I-PDMAPMAAm hydrogels to reduce the activity of E. coli even in the absence of CTAB, gentamicin (GS) and ciprofloxacin (CF) .

Drug Delivery Systems and Antimicrobial Agents

- Scientific Field: Biomedical Engineering

- Application Summary: Poly(N-[3-(dimethylaminopropyl)]methacrylamide) hydrogels, which are similar to “N-(3-bromopropyl)acetamide”, have been studied for their potential applications as drug delivery systems and antimicrobial agents .

- Methods of Application: The hydrogels were prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide (CTAB; cationic nonreactive surfactant), forming lyotropic liquid crystal (LLC) mesophases . The reactions were carried out in distilled-deionized water (DDW) using potassium persulfate (KPS) and N, N ′-methylenebisacrylamide (BIS) as the initiator and crosslinker, respectively .

- Results: The study found that the compression moduli of the templated (T)-PDMAPMAAm hydrogels increased by nearly ten times (from ∼3.0 to 30.0 kPa) compared to that of the isotropic (I) ones . The inhibition zones showed the ability of the I-PDMAPMAAm hydrogels to reduce the activity of E. coli even in the absence of CTAB, gentamicin (GS) and ciprofloxacin (CF) .

属性

IUPAC Name |

N-(3-bromopropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOQVJIKIEVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopropyl)acetamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)